4-Methoxypyrimidine

Overview

Description

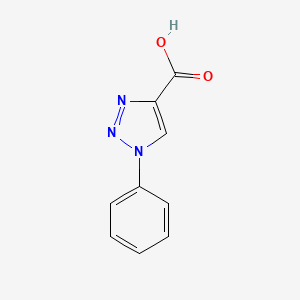

4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of this compound involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the this compound ligand .Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O . It has a molecular weight of 110.12 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius .Scientific Research Applications

Synthetic Innovations

4-Methoxypyrimidine has been utilized in synthetic chemistry for various purposes. For instance, 2-amino-4-methoxypyrimidine was prepared by methoxylation of 2-amino-4-chloropyrimidine, derived from isocytosine, and was characterized for potential industrial applications due to its cost-effectiveness and high yields (Ju Xiu-lian, 2009).

Tautomerism Studies

The study of tautomerism in pyrimidines like 5-fluoro-4-hydroxy-2-methoxypyrimidine reveals their structural properties and stability under different conditions, which is crucial for understanding their chemical behavior (G. M. Kheifets, V. Gindin, E. P. Studentsov, 2006).

Reactions with Other Compounds

Methoxypyrimidines, including this compound, show preferential addition to certain compounds, such as benzonitrile oxide, indicating their potential for specific chemical synthesis and reactions (A. Corsaro, A. Rescifina, M. Chiacchio, A. Piperno, G. Romeo, V. Pistarà, 2005).

Solubility Studies

Understanding the solubility of compounds like 2-amino-4-chloro-6-methoxypyrimidine in various solvents is essential for their application in different industrial and pharmaceutical processes (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Herbicide Development

This compound derivatives have been synthesized for use as isotope internal standards in quantifying herbicide residues, indicating their significance in agricultural chemistry (Yang Zheng-mi, 2014).

Wastewater Treatment

In the environmental sector, this compound compounds have been studied for their role in the electrochemical treatment of anticancer drug wastewater, demonstrating their utility in pollution control and environmental management (Yonghao Zhang, Yuan Tingting, Weiqing Han, Xiuyun Sun, Jiansheng Li, Jinyou Shen, Lianjun Wang, 2016).

Future Directions

Mechanism of Action

Target of Action

4-Methoxypyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . .

Mode of Action

It has been used as a starting reagent for the stereocontrolled synthesis of various compounds, such as (±)-pumiliotoxin c and (±)-lasubine ii . These compounds have potential as ligands for neuronal nicotinic acetylcholine receptors .

Result of Action

As a pyrimidine derivative, it may potentially influence dna and rna synthesis, given the role of pyrimidines in these processes .

Biochemical Analysis

Biochemical Properties

4-Methoxypyrimidine participates in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate or inhibitor in enzymatic reactions. For instance, this compound can interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which plays a role in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can form complexes with metal ions, such as iron and silver, which can influence its biochemical activity .

Cellular Effects

This compound has been shown to affect various cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to modulate the activity of certain signaling pathways involved in cell proliferation and differentiation . It can also affect the expression of genes related to pyrimidine metabolism and other cellular functions. Furthermore, this compound can impact cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of dihydroorotate dehydrogenase, thereby affecting pyrimidine nucleotide synthesis . Additionally, this compound can interact with metal ions, forming coordination complexes that can influence its biochemical properties and interactions . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular functions, including alterations in gene expression and metabolic processes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including pyrimidine metabolism. It can interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can affect metabolic fluxes and the levels of metabolites in cells . These interactions can influence the overall metabolic state of the cell and impact various cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for understanding the cellular effects and mechanisms of action of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial functions and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

properties

IUPAC Name |

4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVYHXKYYCYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307632 | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6104-41-2 | |

| Record name | 6104-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methoxypyrimidine?

A1: this compound is represented by the molecular formula C5H6N2O and has a molecular weight of 110.11 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Researchers commonly utilize techniques like 1H NMR, MS (mass spectrometry), and elemental analysis to characterize the structure of this compound. []

Q3: Can this compound undergo reactions with sodium amide?

A3: Yes, studies have shown that this compound reacts with sodium amide in liquid ammonia, yielding 4-amino-6-methoxypyrimidine with a high yield (85%). []

Q4: What is the behavior of this compound under lithiation conditions?

A4: 2-Chloro-4-methoxypyrimidine, a derivative, readily undergoes lithiation when treated with lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative can then be further reacted with various carbonyl derivatives and iodine. []

Q5: Does this compound undergo thermal rearrangement?

A5: Yes, this compound can rearrange into 1,6-dihydro-1-methyl-6-oxopyrimidine when heated in the presence of bases like triethylamine. This rearrangement has been studied for various substituted 4-Methoxypyrimidines, revealing insights into the reaction kinetics and mechanism. [, ]

Q6: Are there differences in reactivity between 2- and 4-substituted pyrimidines?

A6: Studies on aminolysis reactions of alkoxy- and alkylthio-pyrimidines with butylamine indicate that 4-substituted pyrimidines generally react slower than their corresponding 2-isomers. This difference in reactivity highlights the influence of substituent position on the reaction kinetics. []

Q7: Can this compound be used as a ligand in coordination complexes?

A7: Yes, this compound can act as a ligand in coordination complexes. For example, "Soma-Iwamoto type" complexes like {Fe(this compound)2[Ag(CN)2]2} and {Fe(this compound)2[Au(CN)2]2} have been synthesized and studied for their spin-crossover properties. []

Q8: How does the introduction of a 5-phenyl substituent affect the reactivity of this compound?

A8: The introduction of a 5-phenyl group, particularly with para-substituents, significantly influences the thermal rearrangement of this compound. This modification leads to the formation of N-methyl-2(or 4)-oxopyrimidines. The rate of rearrangement is affected by the electronic nature of the para-substituent, as demonstrated by the correlation between log k1 values and Hammett σ constants. []

Q9: Are there any reported methods for synthesizing this compound 1-oxide?

A9: Research efforts have focused on developing synthetic routes for this compound 1-oxide. Although specific details are limited in the provided abstracts, it is evident that this compound holds interest, potentially for its use in exploring Reissert reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)